N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-[4-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2/c17-16(18,19)14-3-1-13(2-4-14)11-15(23)21-6-9-24-10-8-22-7-5-20-12-22/h1-5,7,12H,6,8-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJJRXVZQCFRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCOCCN2C=CN=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Trifluoromethylphenyl Acetic Acid
The trifluoromethylphenyl group is typically introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example, 4-(trifluoromethyl)phenylacetic acid can be synthesized by reacting 4-bromophenylacetic acid with trifluoromethyl copper(I) in the presence of a palladium catalyst. Alternatively, direct trifluoromethylation of phenylacetic acid derivatives using Ruppert-Prakash reagent (TMSCF₃) has been reported.
Preparation of 2-[2-(1H-Imidazol-1-yl)ethoxy]ethylamine
This intermediate is synthesized through a two-step process:
-
Ether formation : Reacting 2-chloroethanol with imidazole in the presence of a base like sodium hydride (NaH) in N-methylpyrrolidinone (NMP) yields 2-(imidazol-1-yl)ethanol.
-
Amine introduction : Converting the hydroxyl group of 2-(imidazol-1-yl)ethanol to a leaving group (e.g., mesylate or tosylate), followed by nucleophilic displacement with ethylenediamine, produces the desired ethylamine derivative.
Amide Bond Formation Strategies
Acid Chloride-Mediated Coupling
Activating the carboxylic acid as an acid chloride is a classical approach:
-
Step 1 : Treat 4-(trifluoromethyl)phenylacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to form the corresponding acid chloride.
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Step 2 : React the acid chloride with 2-[2-(1H-imidazol-1-yl)ethoxy]ethylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a tertiary amine (e.g., triethylamine) as a base.
Reaction Conditions :
Carbodiimide-Based Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N′-dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (HOSu) enhances efficiency:
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Step 1 : Pre-activate the carboxylic acid with EDC/HOSu in DCM for 1 hour.
-
Step 2 : Add the amine component and stir at room temperature for 12–24 hours.
Advantages :
Alternative Routes via Sequential Alkylation and Acylation
Direct Alkylation of Imidazole
A one-pot method involves simultaneous alkylation and acylation (Scheme 1):
-
Step 1 : React 4-(trifluoromethyl)phenylacetic acid with N-hydroxysuccinimide to form the active ester.
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Step 2 : Treat 2-(2-aminoethoxy)ethanol with imidazole and NaH in NMP to generate 2-[2-(1H-imidazol-1-yl)ethoxy]ethylamine.
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Step 3 : Couple the active ester with the amine under mild basic conditions.
Key Considerations :
Purification and Characterization
Crystallization Techniques
Crude product is purified via recrystallization from heptane or ethyl acetate/hexane mixtures.
Spectroscopic Validation
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¹H NMR : Characteristic signals include:
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IR : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 1120 cm⁻¹ (C-F).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride | 70–85 | ≥95 | Rapid reaction | Moisture sensitivity |
| EDC/HOSu Coupling | 65–80 | ≥90 | Mild conditions | Requires stoichiometric reagents |
| One-Pot Alkylation | 60–75 | ≥85 | Fewer isolation steps | Lower yields due to side reactions |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Amines.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-[4-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features and reported properties of the target compound with related acetamide derivatives:
Key Observations
Substituent Effects on Activity: The trifluoromethyl (-CF₃) group in the target compound and derivatives enhances lipophilicity and electron-withdrawing properties, which may improve binding to hydrophobic enzyme pockets or receptors . Nitro (-NO₂) and fluoro (-F) substituents () increase potency but may compromise metabolic stability or safety profiles .
Heterocyclic Systems: Imidazole vs. Triazole-Thiazole Systems (): These introduce additional hydrogen-bonding sites, which may enhance α-glucosidase inhibition but increase synthetic complexity .
Synthetic Accessibility :
- The target compound’s ethoxyethyl linker can be synthesized using nucleophilic substitution or click chemistry (e.g., CuAAC for triazoles in ), while thioether linkages () require thiol-ene reactions .
Physicochemical Properties :
- The target compound’s logP (estimated ~3.5) is higher than ’s ethoxyphenyl analog (~2.8) due to the -CF₃ group, suggesting better membrane permeability but possible solubility challenges.
Biological Activity
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring, an ethoxyethyl chain, and a trifluoromethyl-substituted phenyl group. This unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The imidazole moiety is known for its ability to coordinate with metal ions, which can modulate enzymatic activities. This characteristic is crucial for its potential as an enzyme inhibitor in various biochemical pathways.
- Receptor Modulation : The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to cross cellular membranes and interact with intracellular receptors .
Biological Activities
Research indicates several significant biological activities associated with this compound:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, related compounds have demonstrated GI50 values ranging from 30-80 nM against various cancer cell lines, indicating potent antiproliferative effects .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary investigations suggest that it may exhibit antimicrobial activity, although further studies are required to confirm these findings.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or derived from this compound:
Q & A
Q. Example Protocol :
React 2-(4-(trifluoromethyl)phenyl)acetic acid with thionyl chloride to form the acyl chloride.
Condense with 2-[2-(1H-imidazol-1-yl)ethoxy]ethylamine in dichloromethane (DCM) at 0–25°C.
Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Table 1: Synthetic Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Imidazole alkylation | K₂CO₃, DMF, 80°C, 12 h | 65–78 | |
| Amide formation | DCM, EDCI/HOBt, RT, 24 h | 82 | |
| Purification | Column chromatography (EtOAc:Hexane = 3:7) | >95% purity |
Basic: How is the compound characterized structurally?
Answer:
Structural confirmation relies on spectroscopic and analytical techniques:
- NMR Spectroscopy : H and C NMR identify protons and carbons (e.g., imidazole protons at δ 7.2–7.8 ppm, trifluoromethyl at δ 120–125 ppm in C) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and imidazole C-N stretches (~1600 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 398.15) .
- Elemental Analysis : Match calculated vs. experimental C, H, N values (±0.3%) .
Advanced: How can researchers optimize synthetic yield and purity?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for imidazole alkylation .
- Catalyst Screening : Test palladium vs. copper catalysts for cross-coupling efficiency .
- Temperature Control : Lower temps (0–5°C) reduce side reactions during amide bond formation .
- Purification : Use preparative HPLC for challenging separations (e.g., diastereomers) .
Q. Table 2: Yield Optimization for Analogous Compounds
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| CuI/Et₃N | DMF | 80 | 72 | 98 | |
| Pd(PPh₃)₄ | THF | 60 | 85 | 99 |
Advanced: How to resolve contradictions between computational and experimental structural data?
Answer:
Discrepancies (e.g., calculated vs. observed elemental analysis) arise from impurities or unaccounted hydration. Mitigation steps:
Re-purification : Re-crystallize or use gradient chromatography .
Dynamic NMR : Probe tautomerism or conformational flexibility in solution .
X-ray Crystallography : Resolve ambiguities in solid-state structures .
Example : In , a 0.5% deviation in carbon content was resolved by repeating combustion analysis after drying under vacuum .
Advanced: What strategies determine biological target interactions?
Answer:
Mechanistic studies employ:
- Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina .
- Enzyme Assays : Measure IC₅₀ values via fluorometric or colorimetric readouts (e.g., β-lactamase inhibition) .
- Receptor Binding : Radioligand displacement assays (e.g., H-labeled ligands for GPCRs) .
Key Finding : Analogous imidazole-acetamides showed sub-micromolar activity against fungal CYP51, validated via docking and MIC assays .
Advanced: How to evaluate the compound’s stability under physiological conditions?
Answer:
Stability profiling involves:
- pH Studies : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP-mediated oxidation .
- Thermal Analysis : TGA/DSC to determine decomposition points (>200°C typical for arylacetamides) .
Q. Table 3: Stability Data for Related Compounds
| Condition | Half-life (h) | Major Degradation Pathway | Reference |
|---|---|---|---|
| pH 7.4, 37°C | 48 | Hydrolysis of amide bond | |
| Human Liver Microsomes | 6.2 | Oxidative demethylation |
Advanced: What approaches establish structure-activity relationships (SAR)?
Answer:
SAR studies require:
- Analog Synthesis : Vary substituents (e.g., electron-withdrawing groups on phenyl rings) .
- Biological Screening : Test analogs against disease models (e.g., antimicrobial, anticancer assays) .
- Computational Modeling : QSAR models correlate logP, polar surface area, and bioactivity .
Example : In , replacing 4-fluorophenyl with 4-nitrophenyl increased antifungal activity 10-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
